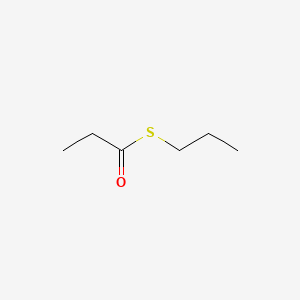
S-Propyl propanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless liquid with a distinctive sulfurous odor, often described as resembling cooked cabbage . This compound is used as a reagent in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Propyl propanethioate can be synthesized by reacting propanethiol with propionic anhydride under acidic conditions . The reaction involves the slow addition of propanethiol to propionic anhydride, followed by stirring the mixture at room temperature. The product is then purified through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
S-Propyl propanethioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions to form different thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various thioesters depending on the nucleophile used.
Scientific Research Applications
S-Propyl propanethioate has several applications in scientific research:
Biology: It is studied for its potential role in modulating biological pathways, particularly those involving sulfur metabolism.
Industry: It is used in the production of flavors and fragrances due to its distinctive odor.
Mechanism of Action
The mechanism by which S-Propyl propanethioate exerts its effects involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its sulfur-containing structure allows it to participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- Propyl thiolpropionate
- Propyl thiopropionate
- Propanethioic acid, S-propyl ester
Uniqueness
S-Propyl propanethioate is unique due to its specific sulfur-containing structure, which imparts distinctive chemical properties and reactivity. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it a versatile reagent in organic synthesis. Additionally, its distinctive odor and potential biological activities set it apart from other similar compounds .
Biological Activity
S-Propyl propanethioate, an organosulfur compound, has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its thiol ester functional group, which contributes to its reactivity and biological properties. The molecular formula is C5H10OS, with a molecular weight of approximately 118.20 g/mol.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antibacterial and antifungal properties.
Antibacterial Effects
A study comparing the antibacterial efficacy of this compound (PTS) and its sulfonate derivative (PTSO) against various bacterial strains revealed notable findings:
| Microorganism | MIC (mg/L) PTS | MIC (mg/L) PTSO |
|---|---|---|
| Escherichia coli | 32-64 | 8-32 |
| Staphylococcus aureus | 16-64 | 4-16 |
| Pseudomonas aeruginosa | >64 | >64 |
| Candida albicans | 32-64 | 8-32 |
These results indicate that PTSO is generally more effective than PTS, particularly against yeast infections, suggesting potential therapeutic uses in treating infections resistant to conventional antibiotics .
Case Studies
- In Vitro Study on Multiresistant Bacteria : A study evaluated the effectiveness of PTS and PTSO against carbapenem-resistant Enterobacteriaceae. The compounds demonstrated bactericidal activity comparable to standard antibiotics, highlighting their potential as alternative treatments for antibiotic-resistant infections .
- Antifungal Activity : In trials assessing antifungal properties, both PTS and PTSO showed significant activity against clinical isolates of Candida spp., with PTSO exhibiting lower MIC values, thus suggesting its superiority in antifungal applications .
Anti-inflammatory Activity
Recent studies have also explored the anti-inflammatory properties of this compound. In vitro experiments indicated that it can modulate cytokine release in human peripheral blood mononuclear cells (PBMCs) when stimulated with lipopolysaccharides (LPS). The compound significantly suppressed the secretion of pro-inflammatory cytokines such as TNFα and IL-1β, indicating its potential role in inflammatory disease management .
Metabolic Pathways
Understanding the metabolic pathways of this compound is crucial for elucidating its biological effects. Research has shown that upon administration, PTSO undergoes biotransformation primarily in the liver, resulting in various metabolites including dipropyl disulfide (DPDS). These metabolites may contribute to both the therapeutic effects and toxicity profiles of the compound .
Properties
CAS No. |
2432-43-1 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
S-propyl propanethioate |
InChI |
InChI=1S/C6H12OS/c1-3-5-8-6(7)4-2/h3-5H2,1-2H3 |
InChI Key |
CLBGDLKFLYZLDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















